molecular formula C6H27CoN6O6 B087950 Hexaaminecobalt triacetate CAS No. 14023-85-9

Hexaaminecobalt triacetate

Cat. No.: B087950
CAS No.: 14023-85-9
M. Wt: 338.25 g/mol
InChI Key: NIKXMAWUHVXNRD-UHFFFAOYSA-K
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Description

Hexaamminecobalt(III) triacetate is a coordination complex with the proposed formula Co(NH₃)₆₃, where six ammonia (NH₃) ligands occupy the coordination sphere of cobalt(III), and three acetate (OAc⁻) ions act as counterions. These complexes are characterized by their octahedral geometry, high thermal stability, and solubility in polar solvents like water . The acetate counterions in hexaamminecobalt(III) triacetate likely enhance its solubility in organic-aqueous mixed solvents compared to halide-based analogs.

Properties

CAS No.

14023-85-9

Molecular Formula

C6H27CoN6O6

Molecular Weight

338.25 g/mol

IUPAC Name

azane;cobalt(3+);triacetate

InChI

InChI=1S/3C2H4O2.Co.6H3N/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H3/q;;;+3;;;;;;/p-3

InChI Key

NIKXMAWUHVXNRD-UHFFFAOYSA-K

SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].N.N.N.N.N.N.[Co+3]

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].N.N.N.N.N.N.[Co+3]

Other CAS No.

14023-85-9

Synonyms

hexaaminecobalt triacetate

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions

  • Protonation resistance : The NH₃ ligands in hexaamminecobalt(III) complexes resist protonation even in concentrated acids . For triacetate:

    [Co NH3 6]3++3H+No reaction inert complex [\text{Co NH}_3\text{ }_6]^{3+}+3\text{H}^+\rightarrow \text{No reaction inert complex }

Thermal Decomposition

  • Heating above 200°C likely releases NH₃ and forms Co₃O₄ or CoO, with acetate decomposing to CO₂ and H₂O :

    2[Co NH3 6](CH3COO)3ΔCo3O4+12NH3+6CO2+3H2O2[\text{Co NH}_3\text{ }_6](\text{CH}_3\text{COO})_3\xrightarrow{\Delta}\text{Co}_3\text{O}_4+12\text{NH}_3+6\text{CO}_2+3\text{H}_2\text{O}

Oxidation

  • Co(III) in [Co(NH₃)₆]³⁺ is stable but becomes a strong oxidant at elevated temperatures :

    [Co NH3 6]3++e[Co NH3 6]2+(E0.1textVvsSHE)[\text{Co NH}_3\text{ }_6]^{3+}+e^-\rightarrow [\text{Co NH}_3\text{ }_6]^{2+}\quad (E^\circ \approx 0.1\\text{V vs SHE})

Reduction

  • Reductants like Cr²⁺ or H₂S reduce Co(III) to Co(II), releasing NH₃ :

    2[Co NH3 6]3++Cr2+2[Co NH3 6]2++Cr3+2[\text{Co NH}_3\text{ }_6]^{3+}+\text{Cr}^{2+}\rightarrow 2[\text{Co NH}_3\text{ }_6]^{2+}+\text{Cr}^{3+}

Ligand Substitution Kinetics

Hexaamminecobalt(III) complexes are inert due to their low-spin d⁶ configuration . Substitution reactions require harsh conditions:

Reaction TypeConditionsProduct
NH₃ → H₂O substitution100°C, acidic pH[Co(NH₃)₅(H₂O)]³⁺
NH₃ → Cl⁻ substitutionConcentrated HCl, reflux[Co(NH₃)₅Cl]²⁺
NH₃ → SCN⁻ substitutionExcess KSCN, 80°C[Co(NH₃)₆−ₙ(SCN)ₙ]³⁻ⁿ

Spectroscopic and Structural Data

  • UV-Vis : Strong absorption at 475 nm (ε ≈ 50 M⁻¹cm⁻¹) due to d-d transitions .

  • IR : N-H stretches at 3300 cm⁻¹, acetate C=O at 1600 cm⁻¹ .

  • Crystal structure : Monoclinic system (a=12.46 Å, β=113°), with [Co(NH₃)₆]³⁺ octahedra and acetate counterions .

Stability and Storage

  • pH stability : Stable in neutral to weakly acidic solutions (pH 4–8) .

  • Light sensitivity : Decomposes under UV light (λ < 300 nm) .

Key Challenges in Triacetate Chemistry

  • Synthetic yield : Ligand substitution often yields mixed products (e.g., [Co(NH₃)₅(CH₃COO)]²⁺) .

  • Acetate lability : CH₃COO⁻ may coordinate weakly compared to Cl⁻ or NO₃⁻ .

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Compounds

Compound Formula Ligand/Counterion Key Properties Applications References
Hexaamminecobalt(III) triacetate Co(NH₃)₆ Acetate (ionic) High solubility in water, octahedral geometry, redox-active Co(III) center Catalysis, materials science
Tris[hexaamminecobalt] oxalate [Co(NH₃)₆]₃[Co(C₂O₄)₃]₂Cl·12H₂O Oxalate (chelating) Enhanced stability, crystalline structure (R factor = 0.036) Structural studies, crystallography
Antimony triacetate Sb(OAc)₃ Acetate (ionic) Low-cost catalyst, high toxicity Industrial polymerization
Triethanolamine triacetate C₁₂H₂₁NO₆ Acetate (ester) Non-ionic ester bonds, tertiary amine functionality Organic synthesis, surfactants

Research Findings and Implications

  • Ligand Effects : Oxalate ligands () confer greater thermal and chemical stability to cobalt complexes compared to acetate, but acetate’s weaker coordination allows for more versatile ligand substitution reactions.
  • Toxicity vs. Performance : Antimony triacetate () highlights the trade-off between cost and safety, whereas cobalt triacetate complexes offer a safer alternative for niche applications.
  • Structural Versatility : The crystalline precision of oxalate-based cobalt complexes () suggests that hexaamminecobalt triacetate could be engineered for similar applications in molecular magnetism or catalysis with tailored acetate counterions.

Q & A

Q. How should researchers address ethical considerations in publishing conflicting data on this compound?

  • Answer : Disclose all experimental conditions (e.g., purity, instrumentation) to enable replication. Discuss potential sources of error in the "Limitations" section, and cite prior work objectively. Follow guidelines from TrAC Trends in Analytical Chemistry for transparent data presentation .

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